molecular formula C9H12NO7P B11743927 (2-Hydroxypropoxy)(4-nitrophenoxy)phosphinic acid

(2-Hydroxypropoxy)(4-nitrophenoxy)phosphinic acid

Cat. No.: B11743927
M. Wt: 277.17 g/mol
InChI Key: RKHZFXFCJOIOTB-UHFFFAOYSA-N
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Description

(2-Hydroxypropoxy)(4-nitrophenoxy)phosphinic acid is a compound that belongs to the class of phosphinic acids These compounds are characterized by the presence of a phosphinic acid group, which is a phosphorus atom bonded to two oxygen atoms and one hydrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxypropoxy)(4-nitrophenoxy)phosphinic acid typically involves the reaction of 4-nitrophenol with a suitable phosphinic acid derivative. One common method involves the substitution reaction between 4-nitrophenol and a phosphinic acid precursor under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxypropoxy)(4-nitrophenoxy)phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium dichromate or other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2-Hydroxypropoxy)(4-nitrophenoxy)phosphinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxypropoxy)(4-nitrophenoxy)phosphinic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by mimicking the transition state of the enzyme’s substrate. This inhibition can disrupt the normal function of the enzyme, leading to various physiological effects .

Comparison with Similar Compounds

    Phosphonic acids: Compounds with a similar structure but with a different oxidation state of phosphorus.

    Phosphonates: Compounds where the phosphorus atom is bonded to carbon atoms instead of oxygen.

Uniqueness: (2-Hydroxypropoxy)(4-nitrophenoxy)phosphinic acid is unique due to the presence of both a hydroxyl group and a nitrophenoxy group, which confer distinct chemical reactivity and biological activity compared to other phosphinic acids .

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C9H12NO7P

Molecular Weight

277.17 g/mol

IUPAC Name

2-hydroxypropyl (4-nitrophenyl) hydrogen phosphate

InChI

InChI=1S/C9H12NO7P/c1-7(11)6-16-18(14,15)17-9-4-2-8(3-5-9)10(12)13/h2-5,7,11H,6H2,1H3,(H,14,15)

InChI Key

RKHZFXFCJOIOTB-UHFFFAOYSA-N

Canonical SMILES

CC(COP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

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